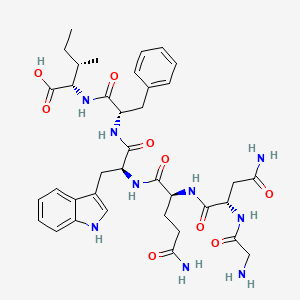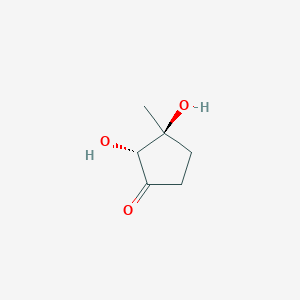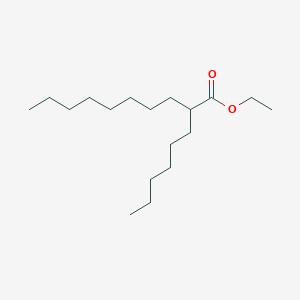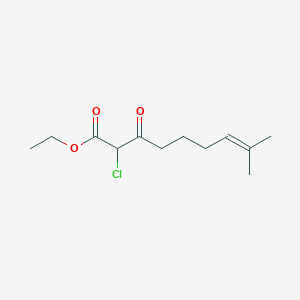
H-Gly-Asn-Gln-Trp-Phe-Ile-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Gly-Asn-Gln-Trp-Phe-Ile-OH is a peptide composed of the amino acids glycine, asparagine, glutamine, tryptophan, phenylalanine, and isoleucine. Peptides like this one are essential in various biological processes and have significant roles in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Asn-Gln-Trp-Phe-Ile-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, offering an alternative method for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Tryptophan and phenylalanine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds in peptides can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Specific reagents depending on the desired modification, such as N-methylmorpholine for amidation.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
Peptides like H-Gly-Asn-Gln-Trp-Phe-Ile-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide chemistry.
Biology: Serve as models for protein folding and function studies.
Medicine: Investigated for their therapeutic potential in treating diseases like cancer and diabetes.
Industry: Utilized in the development of peptide-based materials and as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. For instance, peptides can bind to cell surface receptors, triggering a cascade of intracellular events that lead to a biological response. The specific pathways involved depend on the peptide’s structure and the target it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: (Semaglutide)
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: (Tirzepatide)
Uniqueness
H-Gly-Asn-Gln-Trp-Phe-Ile-OH is unique due to its specific sequence of amino acids, which imparts distinct biological properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable in research and therapeutic contexts.
Propriétés
Numéro CAS |
853995-60-5 |
|---|---|
Formule moléculaire |
C37H49N9O9 |
Poids moléculaire |
763.8 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C37H49N9O9/c1-3-20(2)32(37(54)55)46-36(53)26(15-21-9-5-4-6-10-21)44-34(51)27(16-22-19-41-24-12-8-7-11-23(22)24)45-33(50)25(13-14-29(39)47)43-35(52)28(17-30(40)48)42-31(49)18-38/h4-12,19-20,25-28,32,41H,3,13-18,38H2,1-2H3,(H2,39,47)(H2,40,48)(H,42,49)(H,43,52)(H,44,51)(H,45,50)(H,46,53)(H,54,55)/t20-,25-,26-,27-,28-,32-/m0/s1 |
Clé InChI |
UFZMZOJSSRKSIZ-HQNBLUNESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14196993.png)

![Imidazolidinetrione, bis[(nitrooxy)methyl]-](/img/structure/B14197004.png)
![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)
![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)
![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)

![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)


